(1R)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-amine hydrochloride
Description
(1R)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-amine hydrochloride is a chiral amine salt featuring a benzothiophene core substituted with a methyl group at the 3-position. The compound’s stereochemistry (1R configuration) and aromatic heterocyclic structure make it a valuable intermediate in medicinal chemistry, particularly in the development of ligands targeting central nervous system (CNS) receptors or enzymes. Benzothiophene derivatives are known for their enhanced metabolic stability and lipophilicity compared to phenyl analogs, which can improve blood-brain barrier penetration .
Properties
IUPAC Name |
(1R)-1-(3-methyl-1-benzothiophen-2-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NS.ClH/c1-7-9-5-3-4-6-10(9)13-11(7)8(2)12;/h3-6,8H,12H2,1-2H3;1H/t8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWXLTDWWAXDMJ-DDWIOCJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=CC=CC=C12)[C@@H](C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized using various methods such as the Gewald reaction, Paal–Knorr synthesis, or Fiesselmann synthesis.
Introduction of the Ethan-1-amine Group: The ethan-1-amine group can be introduced through nucleophilic substitution reactions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: m-Chloroperoxybenzoic acid, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ethylamine, ammonia, other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
(1R)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-amine hydrochloride is primarily studied for its potential pharmacological effects, including:
- Antimicrobial Activity: Research indicates that compounds with similar structures may inhibit bacterial growth by targeting specific enzymes or receptors involved in bacterial metabolism.
- Anticancer Properties: Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis induction.
- Anti-inflammatory Effects: The compound could modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
Organic Electronics
Benzothiophene derivatives like this compound are explored for their use in:
| Application | Description |
|---|---|
| Organic Semiconductors | Used in the fabrication of organic field-effect transistors (OFETs). |
| Organic Light Emitting Diodes (OLEDs) | Contributes to the development of efficient light-emitting materials. |
These applications leverage the compound's unique electronic properties, which are influenced by its molecular structure.
Materials Science
In materials science, this compound is investigated for:
- Development of Advanced Materials: The compound's properties may lead to innovations in creating materials with specific optical and electronic characteristics.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
-
Antimicrobial Studies:
- A study demonstrated that derivatives of benzothiophene exhibited significant antimicrobial activity against Gram-positive bacteria, suggesting a mechanism involving enzyme inhibition .
- Cytotoxicity Assays:
- Electronic Device Fabrication:
Mechanism of Action
The mechanism of action of (1R)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit key enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs, physicochemical properties, and synthesis methods of (1R)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-amine hydrochloride with related compounds from the evidence:
Key Comparative Insights:
Structural Diversity: The benzothiophene core in the target compound provides enhanced π-π stacking and sulfur-mediated hydrophobic interactions compared to phenyl or triazole derivatives .
Physicochemical Properties :
- The target compound’s molecular weight (225.73 g/mol) is intermediate among analogs, balancing lipophilicity (benzothiophene) and solubility (amine hydrochloride).
- Heterocyclic Influence : Triazole-containing analogs (e.g., ) exhibit lower molecular weights but reduced aromaticity, impacting receptor binding kinetics.
Synthesis Methods :
- Most analogs involve HCl salt formation during final purification (e.g., HCl/dioxane deprotection ).
- Benzothiophene derivatives may require specialized coupling reactions (e.g., Suzuki-Miyaura) to introduce the heterocyclic core .
Biological Relevance :
Biological Activity
(1R)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-amine hydrochloride is a compound belonging to the class of benzothiophene derivatives, which are characterized by their unique structural properties and potential biological activities. This article delves into its biological activity, exploring its mechanisms, applications in medicinal chemistry, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C11H13NS |
| Molecular Weight | 191.29 g/mol |
| IUPAC Name | (1R)-1-(3-methyl-1-benzothiophen-2-yl)ethanamine |
| InChI | InChI=1S/C11H13NS/c1-7-9-5-3-4-6-10(9)13-11(7)8(2)12/h3-6,8H,12H2,1-2H3/t8-/m1/s1 |
| InChI Key | UXKMJXGBXBAIJA-MRVPVSSYSA-N |
| Isomeric SMILES | CC1=C(SC2=CC=CC=C12)C@@HN |
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The amine group in the compound facilitates binding to enzymes and receptors, potentially modulating biochemical pathways.
Potential Targets
- Enzymes : The compound may inhibit specific enzymes involved in disease processes, contributing to its potential therapeutic effects.
- Receptors : It could interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity : Preliminary studies suggest that benzothiophene derivatives can possess antimicrobial properties. The specific interactions of this compound with bacterial enzymes could inhibit growth and proliferation.
Anticancer Potential : The structural characteristics of benzothiophenes have been linked to anticancer activity. Investigations into this compound's ability to induce apoptosis in cancer cells are ongoing.
Anti-inflammatory Effects : Compounds similar to this compound have shown promise in reducing inflammation, suggesting a potential role in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of benzothiophene derivatives:
- Study on Antimicrobial Effects :
-
Cancer Research :
- Research highlighted in Cancer Letters indicated that benzothiophene compounds could inhibit tumor growth by targeting specific signaling pathways associated with cell proliferation .
- Inflammation Studies :
Applications in Medicinal Chemistry
The unique properties of this compound make it a valuable candidate for drug development:
Drug Discovery
Due to its potential interactions with biological targets, this compound is being investigated as a lead molecule for the development of novel therapeutics aimed at treating infections, cancer, and inflammatory conditions.
Material Science
Beyond medicinal applications, benzothiophene derivatives are also explored for their use in organic electronics and advanced materials due to their unique electronic properties .
Q & A
Q. What are the critical steps in synthesizing (1R)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-amine hydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including alkylation of benzothiophene derivatives, reduction of intermediates (e.g., ketones to amines), and salt formation with HCl. Key optimizations include:
- Temperature control : Maintaining低温 (0–5°C) during reduction steps (e.g., using NaBH4 or LiAlH4) to minimize side reactions .
- Chiral resolution : Use of chiral catalysts (e.g., quinine derivatives) or enantioselective chromatography to isolate the (1R)-enantiomer .
- Purification : Recrystallization in ethanol/water mixtures improves purity (>98%) by removing unreacted intermediates .
Q. How can researchers validate the stereochemical configuration of the (1R)-enantiomer?
- Methodological Answer :
- Chiral HPLC : Employ chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to confirm enantiomeric excess (≥99%) .
- X-ray crystallography : Resolve crystal structures of derivatives (e.g., hydrogen sulfate salts) to confirm absolute configuration .
- Optical rotation : Compare experimental [α]D values with literature data for chiral amines (e.g., +15° to +25° in methanol) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and respiratory protection (FFP2 masks) to avoid inhalation of fine particles .
- Ventilation : Conduct reactions in fume hoods to mitigate exposure to HCl vapors during salt formation .
- Emergency response : For skin contact, rinse immediately with water for 15 minutes; for inhalation, administer oxygen and seek medical attention .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound across studies?
- Methodological Answer :
- Assay standardization : Use validated in vitro models (e.g., HEK-293 cells expressing GPCRs) to control for receptor density and coupling efficiency variations .
- Impurity profiling : Quantify byproducts (e.g., des-methyl analogs) via LC-MS to assess their interference in activity assays .
- Meta-analysis : Apply statistical tools (e.g., weighted Z-scores) to harmonize data from divergent dose-response studies .
Q. What advanced strategies enhance the compound’s stability in aqueous buffers for pharmacological studies?
- Methodological Answer :
- pH optimization : Maintain buffers at pH 4.0–5.0 (acetate or citrate) to prevent amine hydrolysis .
- Lyophilization : Stabilize the hydrochloride salt by freeze-drying and storing under argon at -20°C .
- Co-solvents : Use 10% DMSO or cyclodextrin complexes to improve solubility without altering stereochemistry .
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
- Methodological Answer :
- Docking studies : Use Schrödinger Maestro to model interactions with benzothiophene-binding pockets (e.g., serotonin receptors) .
- QSAR analysis : Correlate substituent effects (e.g., 3-methyl vs. 3-ethyl) with logP and IC50 values to predict activity .
- MD simulations : Simulate binding kinetics over 100 ns to assess residence time and off-target effects .
Analytical and Characterization Challenges
Q. What spectroscopic techniques are most effective for characterizing trace impurities in this compound?
- Methodological Answer :
- <sup>1</sup>H/<sup>13</sup>C NMR : Identify des-methyl byproducts (δ 2.3 ppm for CH3 vs. δ 2.1 ppm for CH2 groups) .
- HRMS : Detect oxidation products (e.g., sulfoxide derivatives) with mass accuracy <2 ppm .
- IR spectroscopy : Monitor amine hydrochloride stretches (2500–2700 cm<sup>-1</sup>) to confirm salt formation .
Q. How do researchers address batch-to-batch variability in enantiomeric excess during scale-up?
- Methodological Answer :
- Process analytical technology (PAT) : Implement inline FTIR to monitor reaction progress and chiral purity in real time .
- DoE optimization : Use factorial designs to test variables (e.g., catalyst loading, temperature) and identify critical parameters .
- Crystallization engineering : Seed batches with pure (1R)-enantiomer crystals to enforce consistent crystal growth .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
